molecular formula C10H20N2O B1306544 4-(Piperidin-3-ylmethyl)morpholine CAS No. 81310-60-3

4-(Piperidin-3-ylmethyl)morpholine

Cat. No.: B1306544
CAS No.: 81310-60-3
M. Wt: 184.28 g/mol
InChI Key: ALFVQZQTMWKLKX-UHFFFAOYSA-N
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Description

4-(Piperidin-3-ylmethyl)morpholine is a heterocyclic compound that features both a piperidine and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and morpholine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-ylmethyl)morpholine typically involves the reaction of piperidine derivatives with morpholine. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and employment of cost-effective reagents, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-ylmethyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

4-(Piperidin-3-ylmethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-ylmethyl)morpholine involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of GLP-1R, it enhances the receptor’s activity, leading to improved glucose tolerance and reduced food intake . The compound’s structure allows it to fit into the receptor’s binding site, stabilizing its active form and enhancing its physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in various chemical applications.

    Piperazine: A six-membered ring with two nitrogen atoms, known for its use in medicinal chemistry.

Uniqueness

4-(Piperidin-3-ylmethyl)morpholine is unique due to the combination of piperidine and morpholine rings in a single molecule. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to its individual components .

Properties

IUPAC Name

4-(piperidin-3-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFVQZQTMWKLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390135
Record name 4-(piperidin-3-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81310-60-3
Record name 4-(3-Piperidinylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81310-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(piperidin-3-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(piperidin-3-yl)methyl]morpholine
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